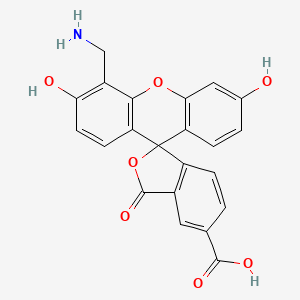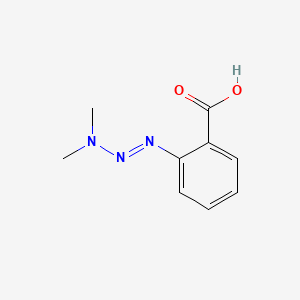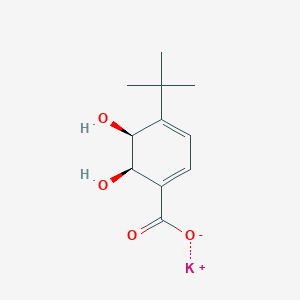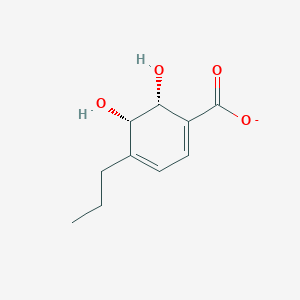![molecular formula C9H14N2O B3342437 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene CAS No. 205692-62-2](/img/structure/B3342437.png)
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene
Overview
Description
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene, also known as MOAAD, is a heterocyclic compound that has been of great interest to the scientific community due to its potential applications in drug discovery and development. MOAAD is a spirocyclic compound that contains a nitrogen atom and a quaternary ammonium group, which gives it unique chemical and biological properties. In
Scientific Research Applications
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess antitumor, antimicrobial, and antiviral activities. 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has also been investigated for its ability to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene is not fully understood, but it is believed to involve the interaction of the quaternary ammonium group with various biological targets such as enzymes and receptors. 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells. 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has been shown to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus.
Advantages and Limitations for Lab Experiments
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, there are also some limitations associated with the use of 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene in lab experiments. One limitation is that 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene can be difficult to purify due to its spirocyclic structure. Another limitation is that 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene can be unstable under certain conditions, which can affect its biological activity.
Future Directions
There are several future directions for the study of 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its antitumor activity and its potential as a chemotherapeutic agent. Additionally, further research is needed to understand the mechanism of action of 2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene and to identify its biological targets.
properties
IUPAC Name |
2-methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-7-11(12)9(10-8)5-3-2-4-6-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXVIQKQYNJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCCC2)[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369274 | |
| Record name | ST51001115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene | |
CAS RN |
205692-62-2 | |
| Record name | ST51001115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)



![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)





